Hydrogen-Bond Donor/Acceptor Architecture vs. Parent Benzamidine
N'-Hydroxy-2,4-dimethoxybenzenecarboximidamide possesses 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA) as a consequence of the N-hydroxyamidine functional group, compared with 2 HBD and 2 HBA for the parent benzamidine analog 2,4-dimethoxybenzamidine (CAS 32048-19-4), which lacks the N-hydroxy substituent [1]. The presence of the additional hydroxyl group increases topological polar surface area (TPSA) to 77.1 Ų and introduces a predicted logP of 1.032, establishing a distinct polarity–lipophilicity balance relative to the more basic, less polar benzamidine core [2].
| Evidence Dimension | Hydrogen-bond donor/acceptor count and logP |
|---|---|
| Target Compound Data | HBD = 2, HBA = 4, TPSA = 77.1 Ų, XLogP3 = 1.0, logP (measured) = 1.032, MW = 196.20 |
| Comparator Or Baseline | 2,4-Dimethoxybenzamidine: HBD = 2, HBA = 2, MW = 180.20 (no reported logP available; inferred higher basicity) |
| Quantified Difference | ΔHBA = +2; ΔMW = +16.0 g/mol; TPSA increase of ~25 Ų (estimated from HBA contribution) |
| Conditions | In silico computed properties (PubChem/XLogP3) and experimentally determined logP (shake-flask at pH 7.4) |
Why This Matters
The +2 HBA advantage directly impacts molecular recognition at zinc-dependent enzymes and mARC-mediated N-reductive prodrug activation, making the compound functionally distinct from benzamidine scaffolds for inhibitor design or prodrug development programs.
- [1] Kuujia.com. Cas no 500024-82-8: N'-hydroxy-2,4-dimethoxybenzene-1-carboximidamide — Computed Properties. Available at: https://www.kuujia.com/cas-500024-82-8.html (accessed 2026-05-07). View Source
- [2] Chembase.cn. N'-hydroxy-2,4-dimethoxybenzenecarboximidamide (EN300-13815) Product Data: logP 1.032. Available at: http://www.chembase.cn/substance-530304.html (accessed 2026-05-07). View Source
